molecular formula C20H22N2O2S B2798772 N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide CAS No. 850917-00-9

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide

Cat. No.: B2798772
CAS No.: 850917-00-9
M. Wt: 354.47
InChI Key: VKGAMGFLDMWIFC-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide is a synthetic amide derivative featuring a 4-methoxyphenyl-substituted indole core linked via a sulfanyl ethyl bridge to a propanamide group.

Properties

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-18(23)21-12-13-25-20-16-6-4-5-7-17(16)22-19(20)14-8-10-15(24-2)11-9-14/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGAMGFLDMWIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide typically involves the coupling of an indole derivative with a methoxyphenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole oxides, while reduction can produce various indole derivatives.

Scientific Research Applications

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule, differing in aryl substituents, heterocyclic appendages, or functional groups:

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Structure : Combines a fluoro-biphenyl moiety (from flurbiprofen) with tryptamine via an amide bond.
  • Synthesis : DCC-mediated coupling of flurbiprofen and tryptamine, yielding a white crystalline solid .
  • Key Data: Molecular weight: 410.47 g/mol; Melting point: Not explicitly reported, but analogous compounds range from 114–189°C .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structure : Derived from naproxen (methoxynaphthyl group) and tryptamine.
  • Synthesis : High-yield (99%) DCC-mediated reaction; characterized by NMR, IR, and HRMS .
  • Key Data : Molecular weight: 428.50 g/mol; Melting point: 114–115°C .
  • Activity : Proposed dual antiviral (COVID-19) and anti-inflammatory effects, leveraging naproxen’s COX inhibition .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

  • Structure : Incorporates a chlorocarbazole group (from carprofen).
  • Synthesis : DCC coupling of carprofen and tryptamine; 96% yield .
  • Key Data : Molecular weight: 447.94 g/mol; Melting point: 186–189°C .

Oxadiazole-Sulfanyl Propanamide Derivatives (8i–8l)

  • Structure : Feature oxadiazole-sulfanyl linkers and varied aryl substituents (e.g., ethoxyphenyl, methoxycarbonylphenyl).
  • Synthesis : Multi-step synthesis with yields of 76–86% .
  • Key Data :

    Compound Molecular Weight (g/mol) Melting Point (°C)
    8i 406 130–132
    8j 422 124–125
    8k 422 128–129
    8l 436 233–234
  • Activity : Evaluated as antidiabetic agents; molecular docking suggested α-glucosidase inhibition .

Indomethacin Analogs (e.g., Compound 50)

  • Structure : Chlorobenzoyl-substituted indole with methylsulfonyl propanamide.
  • Synthesis : Amide coupling using methanesulfonamide; purified via flash chromatography .
  • Activity : Designed for COX-2 selectivity; potency linked to sulfonamide groups .

Structural and Functional Insights

  • Synthetic Routes : All analogs employ DCC-mediated amide bond formation, emphasizing reproducibility and scalability . The target compound would likely follow this route, substituting the carboxylic acid component with a 4-methoxyphenyl-indolyl derivative.
  • Physicochemical Properties :
    • Melting points correlate with molecular symmetry and intermolecular forces. The chlorocarbazole derivative (186–189°C) exhibits higher thermal stability than naproxen (114°C) or oxadiazole analogs (124–234°C) due to aromatic stacking .
    • Sulfanyl groups (target compound) vs. sulfonyl (Compound 50): Sulfanyl may enhance lipophilicity, affecting membrane permeability .
  • Biological Implications :
    • NSAID-tryptamine hybrids aim for dual anti-inflammatory and neuroactive effects. The 4-methoxyphenyl group in the target compound could modulate COX inhibition differently than fluoro (Compound 1) or methoxynaphthyl (Compound 4) groups .
    • Oxadiazole derivatives (8i–8l) demonstrate the impact of heterocycles on antidiabetic activity, suggesting the target’s sulfanyl bridge may offer similar versatility .

Biological Activity

N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22N6O2S
  • Molecular Weight : 434.51408 g/mol
  • IUPAC Name : this compound

The compound features an indole moiety, a methoxyphenyl group, and a sulfanyl ethyl chain, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate pathways related to cell signaling through GPCR interactions, which are crucial in many physiological processes .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting the expression of inflammatory mediators.

  • Experimental Models : Animal models of inflammation have shown reduced edema and inflammatory response upon treatment with this compound, suggesting its potential use in managing inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Explored the interaction with GPCRs, revealing potential pathways for therapeutic targeting.
Investigated anti-inflammatory effects in vivo, showing promising results in reducing markers of inflammation.

Q & A

Q. What are the optimal synthetic routes for N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including indole ring formation, sulfanyl group introduction, and amide coupling. Key steps include:

  • Indole Core Synthesis : Acid-catalyzed cyclization of phenylhydrazine derivatives with ketones or aldehydes (e.g., via Fischer indole synthesis) to generate the 4-methoxyphenyl-substituted indole moiety .
  • Sulfanyl Group Incorporation : Thiol-ene "click" chemistry or nucleophilic substitution under controlled pH (6.5–7.5) to attach the sulfanyl-ethyl chain .
  • Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) for propanamide formation, with inert atmosphere (N₂/Ar) and low-temperature (0–4°C) conditions to minimize side reactions .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading (e.g., Pd/C for hydrogenation) to improve yields (>75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity. Optimize flow rate (1.0 mL/min) and UV detection (λ = 254 nm) for resolving polar impurities .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural motifs (e.g., indole NH at δ 10.5–11.5 ppm, methoxy singlet at δ 3.8 ppm) .
  • Mass Spectrometry (ESI-MS) : High-resolution MS to verify molecular ion [M+H]⁺ and detect isotopic patterns consistent with sulfur and chlorine (if present) .

Q. How does the compound interact with formyl peptide receptors (FPRs), and what experimental approaches validate its agonistic activity?

Methodological Answer:

  • Binding Assays : Use radiolabeled (³H) FPR ligands in competitive binding studies with HEK293 cells expressing recombinant FPRs. Calculate IC₅₀ values via nonlinear regression .
  • Calcium Flux Assays : Measure intracellular Ca²⁺ mobilization (Fluo-4 AM dye) in neutrophils or transfected cells. Dose-response curves (0.1–100 µM) confirm agonism (EC₅₀) and efficacy (% maximal response vs. fMLP control) .
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the methoxyphenyl or sulfanyl groups to identify critical pharmacophores .

Q. What strategies resolve discrepancies in reported biological activities across assay systems (e.g., anti-inflammatory vs. pro-apoptotic effects)?

Methodological Answer:

  • Assay Standardization : Normalize cell lines (e.g., THP-1 vs. RAW264.7 macrophages), culture conditions (e.g., serum-free media), and endpoint measurements (e.g., ELISA for TNF-α vs. flow cytometry for apoptosis) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite generation (e.g., demethylation of methoxy group) alters activity .
  • Pathway Inhibition : Use selective inhibitors (e.g., PTX for Gi/o-coupled FPRs) to isolate receptor-mediated effects from off-target actions .

Q. How do structural modifications (e.g., fluorination or sulfonyl substitution) impact pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • LogP Analysis : Measure octanol/water partitioning to assess hydrophobicity. Fluorination typically reduces LogP (↑ polarity), while sulfonyl groups increase solubility in aqueous buffers (pH 7.4) .
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Track parent compound depletion via LC-MS/MS. Methoxy groups may undergo CYP450-mediated demethylation, shortening half-life (t₁/₂ <30 min) .
  • Permeability Assays : Caco-2 monolayer studies (Papp >1 ×10⁻⁶ cm/s) to predict intestinal absorption. Sulfanyl groups may enhance permeability vs. sulfonyl analogs .

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